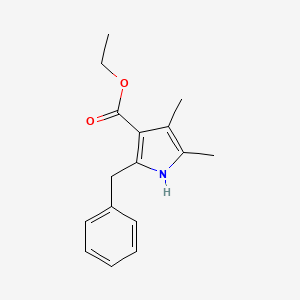
1H-Pyrrole-3-carboxylic acid, 4,5-dimethyl-2-(phenylmethyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-3-carboxylic acid, 4,5-dimethyl-2-(phenylmethyl)-, ethyl ester is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound features a carboxylic acid group at the third position, two methyl groups at the fourth and fifth positions, a phenylmethyl group at the second position, and an ethyl ester functional group.
Métodos De Preparación
The synthesis of 1H-Pyrrole-3-carboxylic acid, 4,5-dimethyl-2-(phenylmethyl)-, ethyl ester can be achieved through various synthetic routes. One common method involves the condensation of 4,5-dimethyl-2-(phenylmethyl)pyrrole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1H-Pyrrole-3-carboxylic acid, 4,5-dimethyl-2-(phenylmethyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, especially at the positions adjacent to the nitrogen atom. Common reagents include halogens, nitrating agents, and sulfonating agents.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
1H-Pyrrole-3-carboxylic acid, 4,5-dimethyl-2-(phenylmethyl)-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or antimicrobial activities, is ongoing.
Industry: It may be used in the development of new materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole-3-carboxylic acid, 4,5-dimethyl-2-(phenylmethyl)-, ethyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The phenylmethyl group can enhance its binding affinity to certain molecular targets, while the ester group can facilitate its transport across cell membranes.
Comparación Con Compuestos Similares
1H-Pyrrole-3-carboxylic acid, 4,5-dimethyl-2-(phenylmethyl)-, ethyl ester can be compared to other pyrrole derivatives such as:
1H-Pyrrole-3-carboxylic acid, 4,5-dimethyl-2-(phenylmethyl)-: Lacks the ethyl ester group, which may affect its solubility and reactivity.
1H-Pyrrole-3-carboxylic acid, 4,5-dimethyl-2-(methyl)-, ethyl ester: The phenylmethyl group is replaced by a methyl group, potentially altering its biological activity and chemical properties.
1H-Pyrrole-3-carboxylic acid, 4,5-dimethyl-2-(phenylmethyl)-, methyl ester: The ethyl ester group is replaced by a methyl ester group, which may influence its hydrolysis rate and interaction with enzymes.
The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
650616-19-6 |
|---|---|
Fórmula molecular |
C16H19NO2 |
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
ethyl 2-benzyl-4,5-dimethyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C16H19NO2/c1-4-19-16(18)15-11(2)12(3)17-14(15)10-13-8-6-5-7-9-13/h5-9,17H,4,10H2,1-3H3 |
Clave InChI |
OMTKWFOCLJZEFH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(NC(=C1C)C)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


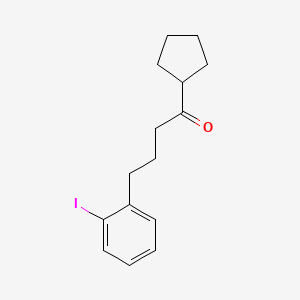
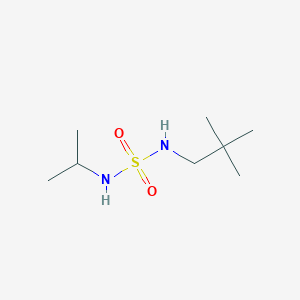

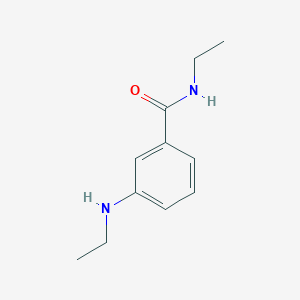
![(2S)-3-Methyl-2-{[2-(pyridin-2-yl)ethyl]amino}butan-1-ol](/img/structure/B12613023.png)
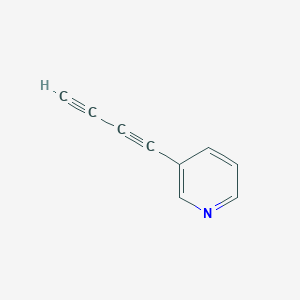
![5-Oxaspiro[3.5]nonan-1-one](/img/structure/B12613026.png)
![N-Hydroxy-N'-{3-[methyl(phenyl)amino]propyl}urea](/img/structure/B12613028.png)
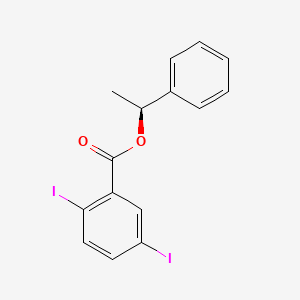
![4-(Cyclohexylmethoxy)-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridine](/img/structure/B12613039.png)

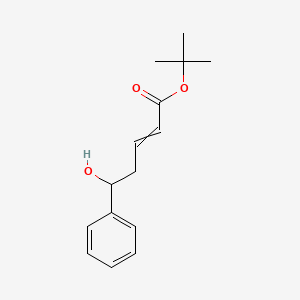
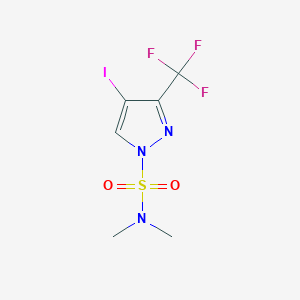
![3-[Dimethoxy(propan-2-yl)silyl]propan-1-amine](/img/structure/B12613059.png)
